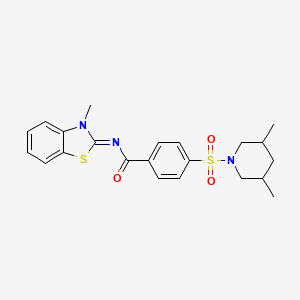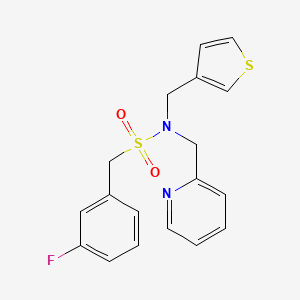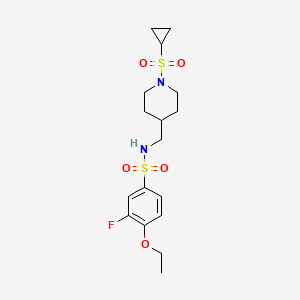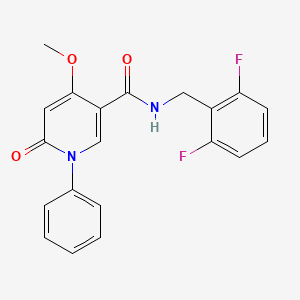![molecular formula C12H19NO3 B2466898 Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate CAS No. 2503155-13-1](/img/structure/B2466898.png)
Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are often used in organic synthesis as protecting groups for amines .
Molecular Structure Analysis
The molecular structure of a tert-butyl carbamate would include a carbamate group (O=C(NH2)O) attached to a tert-butyl group (C(CH3)3) . The specific structure of “Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate” would also include a cyclopropyl group and a 3-oxocyclobutyl group .Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions, including hydrolysis to yield the corresponding amine and tert-butyl alcohol . They can also be converted to other types of protecting groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a tert-butyl carbamate would depend on its specific structure. In general, these compounds are stable under normal conditions but can decompose under acidic or basic conditions .Applications De Recherche Scientifique
Enantioselective Synthesis and Structural Studies
- Enantioselective Synthesis of Nucleotides Analogues : This compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the substitution pattern of the cyclopentane ring (Ober et al., 2004).
Chemical Synthesis and Mechanisms
- One-Step Curtius Rearrangement : It is converted into N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate in preparing metabotropic glutamate receptor 5 agonists. The reaction involves a nucleophilic addition to the isocyanate intermediate (Sun et al., 2014).
- Stereoselective Synthesis of Factor Xa Inhibitors : An efficient route for preparing six stereoisomers of this compound from 3-cyclohexene-1-carboxylic acid has been developed, with controlled stereochemistry at specific carbon centers (Wang et al., 2017).
- Synthesis of Spirocyclopropanated Insecticide Analogues : This compound is a precursor in synthesizing spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, highlighting its utility in creating bioactive molecules (Brackmann et al., 2005).
Catalysis and Reaction Optimization
- Amidation Reactions in Organic Synthesis : This compound plays a role in the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides, showcasing its utility in facilitating room-temperature reactions in organic synthesis (Bhagwanth et al., 2009).
Photocatalysis and Material Synthesis
- Photocatalysis in Amino Chromones Synthesis : The compound is involved in photoredox-catalyzed amination reactions, particularly in creating a range of 3-aminochromones under mild conditions, illustrating its importance in photocatalytic processes (Wang et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-6-9(10)7-4-8(14)5-7/h7,9-10H,4-6H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTMCRWTZXEYBC-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)
![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)
![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)







![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)